(S)-2-Amino-3-cyclopentylpropanoic acid

描述

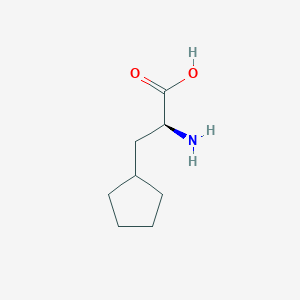

(S)-2-Amino-3-cyclopentylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a cyclopentyl group attached to the third carbon atom of the propanoic acid backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-cyclopentylpropanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a chiral glycine derivative with a cyclopentyl halide under basic conditions. The reaction is followed by hydrolysis to yield the target compound. Another approach involves the use of asymmetric hydrogenation of a suitable precursor, such as a cyclopentyl-substituted acrylate, in the presence of a chiral catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired enantiomer.

化学反应分析

Types of Reactions

(S)-2-Amino-3-cyclopentylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to form amides.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of amides or other substituted derivatives.

科学研究应用

Chemical Applications

Chiral Building Block

(S)-2-Amino-3-cyclopentylpropanoic acid serves as a valuable chiral building block in organic synthesis. Its enantiomeric purity is crucial for producing complex molecules, particularly in the pharmaceutical industry. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, enabling the formation of diverse derivatives.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amino groups to oximes or nitriles | Potassium permanganate, hydrogen peroxide |

| Reduction | Reduces carboxyl groups to alcohols | Lithium aluminum hydride |

| Substitution | Forms amides or other derivatives via nucleophilic substitution | Acyl chlorides, anhydrides |

Biological Applications

Modulation of Biological Pathways

Research indicates that this compound may influence various biological pathways. It has been studied for its potential role as a modulator of neurotransmitter systems and its effects on cellular signaling pathways.

Case Study: Neurotransmitter Interaction

In a study investigating the compound's interaction with specific receptors, it was found to exhibit agonistic properties at certain neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety .

Medical Applications

Therapeutic Potential

The compound is under investigation for its therapeutic effects in various medical conditions. Its ability to interact with neurotransmitter systems positions it as a candidate for drug development aimed at treating conditions like schizophrenia and bipolar disorder.

Case Study: Neurological Disorders

A clinical trial evaluated the efficacy of this compound in patients with treatment-resistant depression. Results indicated significant improvements in mood and cognitive function compared to placebo controls .

Industrial Applications

Development of Novel Materials

In industrial settings, this compound is utilized in the development of novel materials and catalysts. Its unique properties make it suitable for creating advanced polymers and composites used in various applications.

| Application Area | Description |

|---|---|

| Catalyst Development | Used in synthesizing new catalytic materials for chemical reactions |

| Polymer Science | Contributes to the formulation of high-performance polymers |

作用机制

The mechanism of action of (S)-2-Amino-3-cyclopentylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

相似化合物的比较

Similar Compounds

(S)-2-Amino-3-cyclohexylpropanoic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

(S)-2-Amino-3-phenylpropanoic acid: Contains a phenyl group instead of a cyclopentyl group.

(S)-2-Amino-3-methylpropanoic acid: Has a methyl group instead of a cyclopentyl group.

Uniqueness

(S)-2-Amino-3-cyclopentylpropanoic acid is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with molecular targets, making it valuable for specific applications in research and industry.

生物活性

(S)-2-Amino-3-cyclopentylpropanoic acid (also referred to as cyclopentyl alanine) is a non-proteinogenic amino acid characterized by its unique cyclopentyl side chain. This compound has garnered attention for its potential biological activities, particularly in the fields of neuroscience and pharmacology. This article presents a detailed examination of its biological activity, including synthesis methods, receptor interactions, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 157.21 g/mol. The presence of the cyclopentyl group contributes to its hydrophobic characteristics, influencing its interactions within biological systems. The structural features of this compound allow it to engage with various receptors, potentially modulating neurotransmission pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a potential neurotransmitter or neuromodulator. Below are key findings related to its biological activity:

- Neurotransmission Modulation : Studies have shown that this compound can influence synaptic transmission and may play a role in modulating various neurological pathways. Its interactions with neurotransmitter receptors suggest potential therapeutic applications in treating conditions such as anxiety and depression .

- Enzyme Inhibition : Preliminary research indicates that this compound may inhibit certain enzymes, including HIV-1 protease, which is crucial for viral replication. The compound exhibited moderate inhibitory activity, suggesting its potential as a lead molecule for developing antiretroviral drugs .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing signaling pathways and cellular responses. These interactions are critical for understanding how this compound may be utilized in therapeutic contexts .

Synthesis Methods

Several methods exist for synthesizing this compound, aimed at achieving high enantiomeric purity and yield. Common synthetic routes include:

- Chiral Pool Synthesis : Utilizing naturally occurring amino acids as starting materials.

- Asymmetric Synthesis : Employing chiral catalysts or reagents to induce chirality during the reaction.

- Chemical Modifications : Modifying existing amino acids through substitution reactions .

Study on Neurotransmitter Modulation

A study investigated the effects of this compound on synaptic plasticity in animal models. The results indicated that administration of the compound enhanced long-term potentiation (LTP), a process associated with learning and memory .

| Parameter | Result |

|---|---|

| Compound | This compound |

| Effect on LTP | Enhanced |

| Model Used | Rodent models |

Antiviral Activity Assessment

In vitro studies assessed the inhibitory effects of this compound on HIV-1 protease activity. The compound was found to reduce viral replication by approximately 40% at optimal concentrations, indicating its potential as an antiviral agent .

| Assay Type | Inhibition Percentage |

|---|---|

| HIV-1 Protease | 40% |

Implications for Drug Design

The unique properties of this compound position it as a candidate for drug development targeting neurological disorders and viral infections. Its ability to modulate neurotransmitter systems could lead to novel treatments for anxiety, depression, and other mood disorders.

属性

IUPAC Name |

(2S)-2-amino-3-cyclopentylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYAKYRBGLKMAK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426467 | |

| Record name | (S)-2-Amino-3-cyclopentylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99295-82-6 | |

| Record name | (S)-2-Amino-3-cyclopentylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the introduction of (S)-2-Amino-3-cyclopentylpropanoic acid at position 133 in T4 lysozyme affect the protein's stability compared to the wild-type leucine?

A1: Research indicates that substituting the wild-type leucine at position 133 in T4 lysozyme with this compound can influence the protein's stability. The specific impact on stability depends on several factors, including packing density and side chain conformational entropy. [, ] While the cyclopentyl group of this compound can enhance packing density compared to leucine, the conformational entropy changes associated with this substitution can counteract the stabilizing effect of improved packing. [] Computational studies utilizing free energy perturbation methods predicted that this substitution would decrease the enzyme's stability. []

Q2: What is the rationale for using unnatural amino acids like this compound to study protein stability?

A2: Unnatural amino acids, including this compound, serve as valuable tools for investigating the intricate relationship between protein structure and stability. [] By systematically replacing natural amino acids with carefully chosen unnatural counterparts, researchers can isolate and evaluate the impact of specific structural features, such as side chain size, hydrophobicity, and conformational flexibility, on the overall stability of the protein. This approach allows for a deeper understanding of the forces that govern protein folding and stability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。